molecular formula C10H5Br2N3 B12085942 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline

1,8-dibromo-3H-pyrazolo[3,4-c]quinoline

Cat. No.: B12085942
M. Wt: 326.97 g/mol
InChI Key: KYCQUXKWQJXDPE-UHFFFAOYSA-N
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Description

1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of two bromine atoms at positions 1 and 8 on the pyrazoloquinoline core. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline typically involves the bromination of a pyrazoloquinoline precursor. One common method is the bromination of 3H-pyrazolo[3,4-c]quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions to form different derivatives.

    Coupling Reactions: The bromine atoms can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoloquinolines, while coupling reactions can produce biaryl or heteroaryl derivatives.

Scientific Research Applications

1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline is unique due to the presence of bromine atoms at specific positions, which can significantly influence its reactivity and properties. This makes it a valuable compound for various synthetic and research applications, offering opportunities for the development of novel materials and therapeutic agents.

Properties

Molecular Formula

C10H5Br2N3

Molecular Weight

326.97 g/mol

IUPAC Name

1,8-dibromo-2H-pyrazolo[3,4-c]quinoline

InChI

InChI=1S/C10H5Br2N3/c11-5-1-2-7-6(3-5)9-8(4-13-7)14-15-10(9)12/h1-4H,(H,14,15)

InChI Key

KYCQUXKWQJXDPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(NN=C3C=N2)Br

Origin of Product

United States

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